But-1-yn-1-yltrimethylsilane, also known as 1-trimethylsilyl-1-butyne, is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a terminal alkyne. Its molecular formula is C₇H₁₄Si, and it has a molecular weight of approximately 126.27 g/mol. The compound appears as a colorless liquid with a boiling point of around 104.5 °C and a density of approximately 0.774 g/cm³ . It is highly flammable and poses risks such as skin irritation .
Currently, there is no documented information on a specific mechanism of action for BTMS in biological systems.
Additionally, it serves as a synthetic intermediate in metal-catalyzed coupling reactions and reduction processes .
But-1-yn-1-yltrimethylsilane can be synthesized through several methods, including:
But-1-yn-1-yltrimethylsilane finds applications in various fields:
Several compounds share structural features with but-1-yn-1-yltrimethylsilane, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Butyne | C₄H₆ | A simple terminal alkyne used in various reactions. |
| Trimethylsilylacetylene | C₅H₈Si | Contains a silyl group and participates in similar reactions. |
| 3-Trifluoromethylbutyne | C₄H₅F₃ | A fluorinated alkyne that exhibits unique reactivity patterns. |
Uniqueness: But-1-yn-1-yltrimethylsilane stands out due to its combination of a terminal alkyne and a trimethylsilyl group, which enhances its reactivity compared to simpler alkynes like 1-butyne. This unique structure allows it to act as a versatile intermediate in organic synthesis while providing specific physical properties such as volatility and flammability that are beneficial in various applications .
But-1-yn-1-yltrimethylsilane was first synthesized through the reaction of 1-butyne with chlorotrimethylsilane in the presence of a strong base such as n-butyllithium under inert conditions. This method, optimized in the late 20th century, built upon foundational work in organosilicon chemistry pioneered by Charles Friedel, James Crafts, and Frederic Kipping, who established early protocols for silylation and silicone synthesis. The compound’s systematic IUPAC name, but-1-yn-1-yltrimethylsilane, reflects its structure: a terminal alkyne (but-1-yne) substituted with a trimethylsilyl group at the first carbon. Alternative names include 1-trimethylsilyl-1-butyne and (but-1-yn-1-yl)trimethylsilane, though the IUPAC designation remains standard.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄Si | |
| Molecular Weight | 126.27 g/mol | |
| Boiling Point | 104.5–113°C | |
| Density | 0.774 g/cm³ | |
| Flash Point | 6°C |
As a member of the alkynylsilane family, but-1-yn-1-yltrimethylsilane occupies a niche in organosilicon chemistry due to its dual functionality: the electron-withdrawing trimethylsilyl group and the reactive alkyne moiety. This combination enhances stability while permitting selective transformations, such as hydrosilylation and metal-catalyzed cross-coupling. The compound’s structure aligns with broader trends in silicon chemistry, where silyl groups modulate electronic and steric properties to facilitate novel reaction pathways. For example, the trimethylsilyl group stabilizes adjacent alkynes against polymerization, enabling controlled synthetic applications.
But-1-yn-1-yltrimethylsilane serves as a linchpin in synthetic strategies, particularly in transition-metal-catalyzed reactions. Its terminal alkyne participates in Sonogashira couplings, while the silyl group acts as a temporary protecting moiety, later removed under mild conditions. For instance, the compound has been employed in the synthesis of poly(1-trimethylsilyl-1-propyne), a polymer noted for exceptional gas permeability. Additionally, its role in cyclopropanation reactions—where it reacts with diazo compounds to form strained rings—underscores its utility in constructing complex architectures.
The compound’s reactivity profile is further exemplified in hydrosilylation, where platinum catalysts mediate its addition to alkenes, yielding functionalized silanes. Such transformations highlight its dual role as both a substrate and a reagent, bridging traditional organometallic chemistry and modern material science.
Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical method for structural determination of organosilicon compounds [1]. The multinuclear approach utilizing proton (¹H), carbon-13 (¹³C), and silicon-29 (²⁹Si) NMR provides complete structural elucidation of but-1-yn-1-yltrimethylsilane.
The proton nuclear magnetic resonance spectrum of but-1-yn-1-yltrimethylsilane exhibits characteristic signals that enable unambiguous identification of this alkynylsilane [2] [3]. The most distinctive feature appears as a sharp singlet at δ 0.17-0.24 ppm, integrating for nine protons and corresponding to the trimethylsilyl group -Si(CH₃)₃ [2]. This signal represents the diagnostic fingerprint for trimethylsilyl-substituted compounds, appearing in the highly shielded aliphatic region due to the electron-releasing nature of silicon [5].
The propyl chain attached to the alkyne functionality generates a characteristic splitting pattern. The methylene group adjacent to the alkyne (C-2) resonates as a triplet at δ 2.20-2.28 ppm with a coupling constant of J = 7.0-7.1 Hz, integrating for two protons [2] [3]. This chemical shift is consistent with the deshielding effect of the adjacent sp-hybridized carbon. The central methylene group (C-3) appears as a multiplet in the range δ 1.50-1.60 ppm, while the terminal methyl group (C-4) exhibits a triplet at δ 0.89-0.91 ppm with J = 6.8-6.9 Hz, integrating for three protons [2] [3].
A critical characteristic distinguishing but-1-yn-1-yltrimethylsilane from terminal alkynes is the absence of the terminal alkyne proton signal, which typically appears at δ 1.7-3.1 ppm in terminal acetylenes [6]. This absence confirms the internal alkyne nature resulting from trimethylsilyl substitution [7].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and hybridization states within but-1-yn-1-yltrimethylsilane [1] [8]. The alkyne carbons exhibit characteristic chemical shifts reflecting their sp-hybridization. The silicon-bearing alkyne carbon (C≡C-Si) appears in the range δ 88-89 ppm, while the propyl-bearing alkyne carbon (C≡C-CH₂) resonates at δ 80-84 ppm [2] [3].
The propyl chain carbons display typical sp³-hybridized chemical shifts. The methylene carbon adjacent to the alkyne (C-2) appears at δ 19-20 ppm, the central methylene carbon (C-3) resonates at δ 28-29 ppm, and the terminal methyl carbon (C-4) exhibits a signal at δ 13-14 ppm [2] [3]. These values are consistent with saturated alkyl chain carbons influenced by the electron-withdrawing alkyne functionality.
The trimethylsilyl carbons represent a unique feature, appearing as a highly shielded signal at δ (-0.1) to 0.2 ppm [2] [9]. This unusual upfield chemical shift results from the electropositive nature of silicon, which donates electron density to the attached methyl groups [10] [5]. The chemical shift range of trimethylsilyl groups typically spans from 0 to 5 ppm, with alkynylsilanes showing the most upfield shifts [10].
Silicon-29 nuclear magnetic resonance spectroscopy provides direct information about the silicon environment in but-1-yn-1-yltrimethylsilane [11] [12]. Despite its inherent low sensitivity due to 4.7% natural abundance and negative nuclear Overhauser enhancement effects, ²⁹Si NMR offers valuable structural insights [13] [10].
The trimethylsilyl group in but-1-yn-1-yltrimethylsilane exhibits a characteristic chemical shift at δ -16 to -17 ppm relative to tetramethylsilane [2] [14]. This upfield shift is diagnostic for alkynylsilanes and distinguishes them from other organosilicon compounds [10] [15]. The negative chemical shift reflects the electronic environment created by the directly bonded sp-hybridized carbon, which differs significantly from sp³ or sp² carbon environments [15].
The ²⁹Si chemical shift provides information about the coordination environment and electronic effects. Alkynylsilanes consistently show more upfield shifts compared to alkylsilanes or arylsilanes due to the unique electronic characteristics of the sp-hybridized alkyne carbon [10] [16]. This diagnostic feature enables rapid identification of alkynylsilane functionality in complex molecular structures.
Infrared spectroscopy provides complementary structural information through analysis of molecular vibrations in but-1-yn-1-yltrimethylsilane [17] [18]. The spectrum exhibits several characteristic absorption bands that enable functional group identification and structural confirmation.
The alkyl C-H stretching vibrations appear in the range 2950-3000 cm⁻¹ as strong absorption bands [19] [20]. These signals correspond to the saturated carbon-hydrogen bonds in both the propyl chain and the trimethylsilyl group [17] [21]. The intensity and frequency of these absorptions are consistent with sp³-hybridized C-H bonds in organosilicon environments.
The most diagnostic infrared feature for but-1-yn-1-yltrimethylsilane is the C≡C stretching vibration, which appears at 2150-2180 cm⁻¹ as a medium to weak intensity band [17] [19]. This frequency range is characteristic of internal alkynes, which typically absorb at lower frequencies than terminal alkynes due to the absence of the terminal C-H oscillator [20] [22]. The moderate intensity reflects the inherently weak infrared activity of symmetrical or near-symmetrical alkyne stretching modes [23].
Silicon-carbon stretching vibrations generate strong absorption bands at 1240-1260 cm⁻¹, providing direct evidence for the presence of the trimethylsilyl group [24] [19]. This region represents one of the most reliable diagnostic windows for organosilicon compound identification [24]. Additional silicon-related vibrations appear at 830-850 cm⁻¹, corresponding to Si-CH₃ deformation modes characteristic of trimethylsilyl functionality [24].
Methyl deformation vibrations contribute to the spectral complexity with medium intensity bands at 1450-1465 cm⁻¹ [19] [20]. These absorptions result from both the propyl chain methyl group and the trimethylsilyl methyl groups, creating overlapping signals in this region.
The infrared spectrum of but-1-yn-1-yltrimethylsilane exhibits fundamental differences compared to terminal alkynes, providing clear spectroscopic distinction [17] [23]. Terminal alkynes display two characteristic absorption features absent in but-1-yn-1-yltrimethylsilane: the terminal C-H stretch at 3300 cm⁻¹ and a more intense C≡C stretch at 2100-2150 cm⁻¹ [19] [20].
The absence of the terminal alkyne C-H stretch at 3300 cm⁻¹ represents the most obvious distinguishing feature [20] [6]. This sharp, strong absorption is universally present in terminal alkynes but completely absent in but-1-yn-1-yltrimethylsilane due to trimethylsilyl substitution [17]. This absence immediately identifies the compound as an internal alkyne derivative.
The C≡C stretching frequency in but-1-yn-1-yltrimethylsilane (2150-2180 cm⁻¹) appears at higher frequency compared to many terminal alkynes, which typically absorb at 2100-2150 cm⁻¹ [19] [22]. This frequency difference reflects the electronic influence of the trimethylsilyl group, which alters the force constant of the triple bond through inductive and resonance effects [25].
Mass spectrometric analysis of but-1-yn-1-yltrimethylsilane reveals characteristic fragmentation patterns that enable structural confirmation and molecular weight determination [26] [27]. The molecular ion appears at m/z 126, corresponding to the molecular formula C₇H₁₄Si, though typically with low relative intensity due to the inherent instability of organosilicon molecular ions under electron impact conditions [26].
The fragmentation pattern reflects the unique stability relationships in trimethylsilyl-containing compounds [26] [27]. The base peak at m/z 73 corresponds to the trimethylsilyl cation [Si(CH₃)₃]⁺, representing the most stable fragmentation product [26]. This fragment serves as a diagnostic marker for trimethylsilyl-containing compounds and consistently appears as the most intense signal in mass spectra of such molecules.
Secondary fragmentation generates several characteristic ions. The loss of a methyl radical from the molecular ion produces m/z 111 [M-15]⁺, while more complex rearrangement processes yield m/z 97 [M-29]⁺, corresponding to loss of formyl or ethyl fragments [26]. The propyl chain contributes fragments at m/z 55, representing butyl-related cations formed through alkyl chain cleavage and rearrangement processes.
Additional fragmentation occurs at m/z 83, likely involving complex rearrangements of the carbon skeleton combined with silicon-carbon bond cleavages [26] [27]. These fragmentation patterns provide structural fingerprints that enable identification of but-1-yn-1-yltrimethylsilane in complex mixtures and confirm the presence of both alkyne and trimethylsilyl functionalities.
Ultraviolet-visible spectroscopy of but-1-yn-1-yltrimethylsilane provides limited but valuable information about the electronic transitions within the molecule [28] [29]. Alkyne chromophores typically exhibit weak absorption in the ultraviolet region due to π→π* transitions of the C≡C bond system [28].
The compound shows minimal absorption in the visible region (400-700 nm), appearing as a colorless liquid consistent with the absence of extended conjugation [30] [31]. The ultraviolet absorption characteristics reflect the isolated alkyne chromophore without significant electronic communication between the trimethylsilyl group and the alkyne π-system [28].
Terminal alkynes generally exhibit absorption maxima around 170-180 nm corresponding to the alkyne π→π* transition [28]. Internal alkynes like but-1-yn-1-yltrimethylsilane show similar but slightly shifted absorption characteristics due to substitution effects. However, these absorptions fall in the far-ultraviolet region and require specialized instrumentation for accurate measurement [29].
The trimethylsilyl group contributes minimal chromophoric character, with silicon-carbon bonds showing only σ→σ* transitions at very high energies [28]. The absence of significant ultraviolet absorption above 200 nm confirms the non-aromatic, saturated nature of the molecular framework apart from the alkyne functionality.